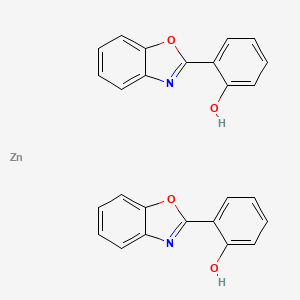2-(1,3-benzoxazol-2-yl)phenol;zinc
CAS No.:
Cat. No.: VC17954267
Molecular Formula: C26H18N2O4Zn
Molecular Weight: 487.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H18N2O4Zn |
|---|---|
| Molecular Weight | 487.8 g/mol |
| IUPAC Name | 2-(1,3-benzoxazol-2-yl)phenol;zinc |
| Standard InChI | InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H; |
| Standard InChI Key | UOCMXZLNHQBBOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn] |
Introduction
Chemical Identity and Structural Composition
The compound is formally identified as bis2-(1,3-benzoxazol-2-yl)phenolatozinc(II), with the formula . Its structure comprises a central zinc ion coordinated by two deprotonated 2-(1,3-benzoxazol-2-yl)phenolate ligands and one 1,10-phenanthroline molecule, adopting an octahedral geometry . The asymmetric unit also includes a disordered free ligand molecule occupying a crystallographic twofold axis, contributing to the structural complexity.
Table 1: Crystallographic Data for the Zinc Complex
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| Unit cell dimensions | |
| Volume | |
| Z | 8 |
| R factor (final) | 0.060 |
| wR factor (final) | 0.155 |
| Mean C-C bond length |
Synthesis and Crystallographic Characterization
The synthesis involves refluxing zinc acetate dihydrate with equimolar amounts of 2-(1,3-benzoxazol-2-yl)phenol and 1,10-phenanthroline in methanol. Crystallization from a dimethylformamide-methanol mixture yields single crystals suitable for X-ray diffraction . Key synthetic considerations include:
-
Ligand Deprotonation: The phenolic -OH group of 2-(1,3-benzoxazol-2-yl)phenol undergoes deprotonation, enabling coordination via the oxygen atom.
-
Co-Ligand Role: 1,10-Phenanthroline acts as a neutral bidentate ligand, completing the octahedral coordination sphere.
Disorder in the co-crystallized free ligand (occupying 13% of the lattice) was identified via crystallographic refinement, with partial occupancy modeled across symmetry-related positions . The checkCIF/PLATON analysis flagged alerts for high and low displacement parameters (Ueq) in specific carbon atoms, suggesting localized thermal motion or static disorder .
Structural and Electronic Properties
Coordination Geometry
The zinc center adopts a distorted octahedral geometry, with bond lengths and angles consistent with similar Zn(II) complexes:
The benzoxazole rings remain planar, with dihedral angles of <5° relative to the central phenolic ring, facilitating π-π stacking interactions between adjacent molecules.
Spectroscopic Features
While direct spectroscopic data for this compound is limited, analogous zinc-benzoxazole complexes exhibit:
-
Fluorescence: Emission maxima near with quantum yields up to 0.45, attributed to ligand-centered transitions .
Functional Implications and Comparative Analysis
Antimicrobial Activity
Zinc complexes of benzoxazole derivatives demonstrate broad-spectrum antimicrobial properties. For example, a related Zn(II) complex with 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol showed minimum inhibitory concentrations (MICs) of against E. coli and S. aureus . While the current compound’s bioactivity remains untested, structural similarities suggest potential efficacy.
Photophysical Applications
The conjugated π-system of the benzoxazole ligand enables luminescence, a trait exploited in optoelectronic materials. Fluorescent Zn(II) complexes emitting in the range have been reported, with Stokes shifts of .
Table 2: Comparative Photophysical Data for Related Complexes
| Complex | (nm) | (nm) | Quantum Yield |
|---|---|---|---|
| Zn(II)-naphthoxazole | 317–323 | 371–416 | 0.32–0.45 |
| Cd(II)-benzoxazole | 305–315 | 365–398 | 0.28–0.41 |
Challenges and Future Directions
Despite its structural elucidation, several questions remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume